DE-β-环糊精

描述

Synthesis Analysis

The synthesis of β-CyD and its derivatives involves various chemical reactions aimed at enhancing its properties and applications. For instance, β-CyD has been conjugated with a C,C-glucopyranoside containing a benzene unit, demonstrating a high doxorubicin-inclusion ability due to π-π stacking interaction between the benzene ring of the conjugate and the A ring of doxorubicin (Yamanoi et al., 2016). Additionally, β-CyD dimers have been synthesized, showing significant fluorescence enhancement upon the addition of steroids, indicating their potential as efficient fluorescent sensors (Liu et al., 2004).

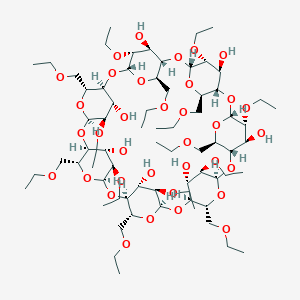

Molecular Structure Analysis

The molecular structure of β-CyD and its derivatives plays a crucial role in their functionality. For example, β-CyD derivatives have been characterized by X-ray diffraction analysis, revealing the structural details that contribute to their ability to form inclusion complexes with guest molecules. The structure of a monofunctionalized β-CD, the 6-deoxy-6-{4-[N-tert-butoxycarbonyl-2-aminoethyl]-imidazolyl}-cyclomaltoheptaose, has been reported to show a ‘sleeping swan’-like shape, with its terminal part inserted inside the hydrophobic cavity of the β-CD ring (Blasio et al., 1996).

Chemical Reactions and Properties

β-CyD undergoes various chemical reactions to modify its properties for specific applications. An example includes the synthesis of β-CyD dimer linked through disulfides, which showed an enhanced affinity for certain molecules compared to native β-CD (Tang et al., 2005). These modifications are crucial for improving β-CyD's potential as a carrier molecule and for increasing its selectivity and binding capacity.

科学研究应用

内毒素休克的治疗剂:DMA7-β-环糊精已显示出作为内毒素(LPS)诱导的内毒素休克的新治疗剂的潜力,因为它抑制一氧化氮的产生和促炎细胞因子 (Arima 等,2005)。

缓释药物载体:DE-β-环糊精衍生物可用作水溶性药物(如硝苯地平、盐酸地尔硫卓和莫西多明)的缓释药物载体 (Hirayama,1993)。

防止药物引起的溶血:β-环糊精在体外通过包合络合作用保护人红细胞免受吩噻嗪类神经阻滞剂诱导的溶血 (Irie 等,1983)。

缓释药物载体:DE-环糊精可作为注射用缓释药物载体,适用于醋酸亮丙瑞林的慢性治疗 (Uekama 等,1989)。

结构与动力学研究:β-环糊精的结构和动力学使用基于密度泛函的紧束缚分子动力学模拟进行研究,这对于理解其在生物系统中的作用至关重要 (Heine 等,2007)。

水中糖识别:1/β-环糊精复合物传感器可以高效地检测水中糖,1:1 结合常数,从 D-果糖到 D-半乳糖,表现出 pH 敏感性 (Tong 等,2001)。

水不溶性药物的包封:α-环糊精可以包封水不溶性药物而不形成共价键,从而提高药物的生物利用度 (Kundu & Roy,2017)。

分子印迹和类固醇识别:β-环糊精与胆固醇和菜籽固醇的分子印迹促进了有序组装体的形成,该组装体可结合大类固醇 (Hishiya 等,2002)。

安全和危害

未来方向

Cyclodextrins and their derivatives, including DE-beta-Cyd, have been of great interest to scientists and researchers in both academia and industry for over a century due to their unique structural, physical, and chemical properties. Many of the industrial applications of cyclodextrins have arisen from their ability to encapsulate, either partially or fully, other molecules, especially organic compounds .

属性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H126O35/c1-15-78-29-36-50-43(71)57(85-22-8)64(92-36)100-51-37(30-79-16-2)94-66(59(44(51)72)87-24-10)102-53-39(32-81-18-4)96-68(61(46(53)74)89-26-12)104-55-41(34-83-20-6)98-70(63(48(55)76)91-28-14)105-56-42(35-84-21-7)97-69(62(49(56)77)90-27-13)103-54-40(33-82-19-5)95-67(60(47(54)75)88-25-11)101-52-38(31-80-17-3)93-65(99-50)58(45(52)73)86-23-9/h36-77H,15-35H2,1-14H3/t36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHMLIDUVYHXHF-ZQSHRCRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCC)OC4C(OC(C(C4O)OCC)OC5C(OC(C(C5O)OCC)OC6C(OC(C(C6O)OCC)OC7C(OC(C(C7O)OCC)OC8C(OC(O2)C(C8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H126O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DE-beta-Cyd | |

CAS RN |

111689-03-3 | |

| Record name | Heptakis(2,6-diethyl)beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)